N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiadiazole ring, which is known for its diverse pharmacological properties, and a furan ring, which contributes to its chemical reactivity.
Mechanism of Action
Target of Action
The compound N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has been found to exhibit activity against Mycobacterium tuberculosis cell lines . This suggests that the primary targets of this compound are likely to be proteins or enzymes essential for the growth and survival of these bacteria.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently under investigation. Given its antitubercular activity, it is likely that it interferes with pathways essential for the growth and survival of mycobacterium tuberculosis .
Result of Action
The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis cell lines . This indicates that the compound’s action at the molecular and cellular levels leads to the inhibition of bacterial growth, potentially making it a candidate for the development of novel antitubercular agents .
Biochemical Analysis
Biochemical Properties
It has been suggested that the activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group
Cellular Effects
It has been reported that systemic delivery of a similar compound, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], reduces behavioral measures of chronic pain . This suggests that N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide may also influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically begins with the esterification of 4-chlorobenzoic acid with methanol. This is followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. The intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the thiadiazole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiviral and antibacterial properties.
Medicine: Explored for its potential as an anticancer agent and for its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the furan moiety.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to the combination of the thiadiazole and furan rings, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLAYQULWGXRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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